molecular formula C15H15N B14330991 3-Phenyl-5,6,7,8-tetrahydroquinoline CAS No. 101161-83-5

3-Phenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B14330991
CAS No.: 101161-83-5
M. Wt: 209.29 g/mol
InChI Key: IQXAQFJIDGKQHU-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline, characterized by a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2) to obtain 2,4-substituted tetrahydroquinolines . Another method includes the hydrogenation of quinolines using heterogeneous catalysts .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of quinoline derivatives. This process is scalable and can be optimized for high yields and purity. The use of homogeneous catalysts has also been demonstrated for asymmetric hydrogenation, providing optically active tetrahydroquinolines .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways:

Biological Activity

3-Phenyl-5,6,7,8-tetrahydroquinoline is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H13NC_{13}H_{13}N. The compound is synthesized through various methods involving cyclohexanone and arylidenemalononitrile derivatives. The presence of the phenyl group at the 3-position enhances its chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a study focused on a series of novel tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. Specifically, the compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) exhibited significant antiproliferative activity at micromolar concentrations. It was shown to suppress colony formation and migration of HCT-116 cells while deregulating proteins involved in proliferation and metastasis .

Antifungal Properties

Another aspect of the biological activity of tetrahydroquinolines includes antifungal properties. A series of synthesized compounds based on 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline demonstrated notable antifungal activity. The relationship between functional group variations and biological activity was explored, indicating that specific modifications could enhance efficacy against fungal strains .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound Activity Mechanism Reference
20dAntiproliferative (CRC)Induces oxidative stress via PI3K/AKT/mTOR
2-aminoAntifungalInhibition of fungal growth
VariousAntimicrobialDisruption of cell membrane integrity

Mechanistic Insights

The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways linked to growth and survival. For example, the induction of oxidative stress leads to apoptosis in cancer cells while also affecting angiogenesis—a critical process in tumor progression. The ability to disrupt cellular signaling pathways like PI3K/AKT/mTOR makes these compounds promising candidates for further development in cancer therapeutics .

Properties

CAS No.

101161-83-5

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-phenyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

IQXAQFJIDGKQHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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